

# An In-depth Technical Guide to 2-(2-Methylphenyl)quinoline-4-carboxylic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-(2-Methylphenyl)quinoline-4-carboxylic acid

**Cat. No.:** B064972

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-(2-Methylphenyl)quinoline-4-carboxylic acid**, also known as 2-(o-tolyl)quinoline-4-carboxylic acid, is a heterocyclic compound belonging to the quinoline carboxylic acid class. This molecule and its derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. Research has highlighted its role as a scaffold for the development of novel histone deacetylase (HDAC) inhibitors, particularly with selectivity towards HDAC3, indicating its potential in oncology. Furthermore, the broader class of quinoline-4-carboxylic acids has demonstrated a range of biological activities, including antibacterial and antioxidant properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and known biological activities of **2-(2-Methylphenyl)quinoline-4-carboxylic acid**, supported by detailed experimental protocols and data analysis.

## Chemical and Physical Properties

**2-(2-Methylphenyl)quinoline-4-carboxylic acid** is a solid organic compound with the following key identifiers and properties.

Property	Value	Reference(s)
Molecular Formula	C <sub>17</sub> H <sub>13</sub> NO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	263.29 g/mol	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[1]</a>
CAS Number	174636-85-2	<a href="#">[2]</a>
Synonyms	2-(o-tolyl)quinoline-4-carboxylic acid, 2-(o-tolyl)cinchoninic acid	<a href="#">[3]</a>
InChI	1S/C17H13NO2/c1-11-6-2-3-7-12(11)16-10-14(17(19)20)13-8-4-5-9-15(13)18-16/h2-10H,1H3,(H,19,20)	<a href="#">[1]</a>
SMILES	CC1=C(C=CC=C1)C2=CC(C(=O)=O)=C3C(C=CC=C3)=N2	<a href="#">[1]</a>

## Spectroscopic Data

The structural characterization of **2-(2-Methylphenyl)quinoline-4-carboxylic acid** is confirmed through various spectroscopic techniques.

Spectroscopy	Data	Reference(s)
<sup>1</sup> H NMR	(400 MHz, DMSO-d <sub>6</sub> ) δ 13.96 (s, 1H), 8.72 (d, J = 8.2 Hz, 1H), 8.14 (d, J = 8.2 Hz, 1H), ... (Additional peaks available in the cited literature)	[4]
HRMS	[M + H] <sup>+</sup> calc. 264.09798, found 264.10110	[4]
IR Spectroscopy	Characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), and aromatic C-H and C=C stretching are expected. Specific data for the title compound is not readily available in the searched literature, but general spectra for quinoline-4-carboxylic acids show characteristic absorptions.	
<sup>13</sup> C NMR	Specific data for the title compound is not readily available in the searched literature. Data for similar compounds can be found in the cited literature.	
Mass Spectrometry	The mass spectra of quinoline-4-carboxylic acids typically show the molecular ion peak and fragmentation patterns involving the loss of the carboxyl group.	[5]

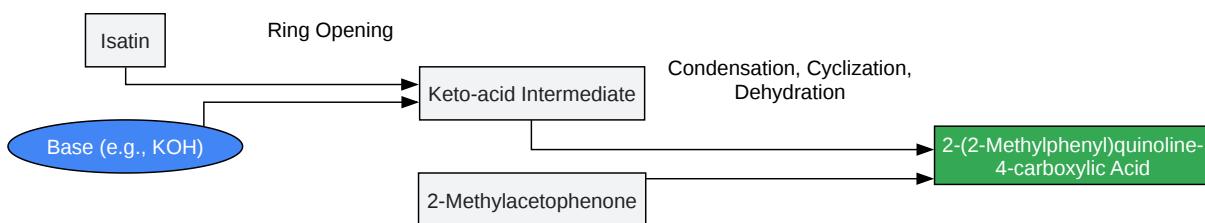
# Synthesis of 2-(2-Methylphenyl)quinoline-4-carboxylic Acid

The synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved through well-established named reactions such as the Pfitzinger reaction and the Doeblner reaction.

## Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an  $\alpha$ -methylene group in the presence of a base.<sup>[6]</sup>

- Ring Opening of Isatin: Isatin is dissolved in an aqueous solution of a strong base, such as 33% potassium hydroxide, and stirred to facilitate the hydrolysis of the amide bond, forming a keto-acid intermediate.<sup>[4]</sup>
- Condensation: 2-Methylacetophenone (the carbonyl compound) dissolved in a suitable solvent like ethanol is slowly added to the reaction mixture.<sup>[4]</sup>
- Cyclization and Dehydration: The mixture is refluxed, typically at around 85°C, for several hours (e.g., 8 hours) to promote the condensation, cyclization, and subsequent dehydration to form the quinoline ring.<sup>[4]</sup>
- Work-up and Purification: After cooling, the solvent is removed, and the residue is dissolved in water. The solution is then acidified (e.g., with 3 M HCl to pH 5-6) to precipitate the crude **2-(2-methylphenyl)quinoline-4-carboxylic acid**. The solid product is collected by filtration and can be further purified by crystallization from a suitable solvent like ethyl acetate.<sup>[4]</sup>



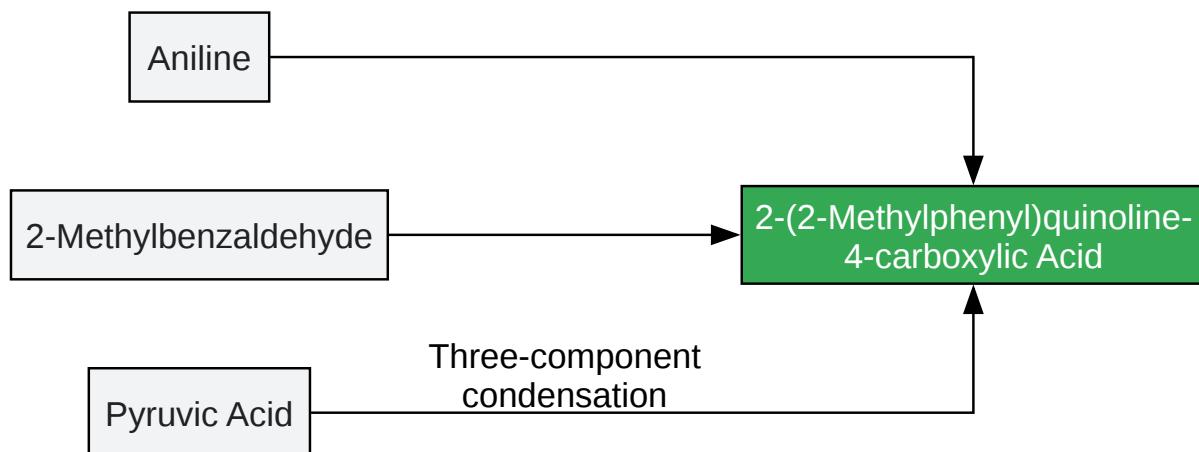
[Click to download full resolution via product page](#)

Caption: Pfitzinger reaction workflow for the synthesis of the title compound.

## Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.<sup>[7]</sup>

- Reaction Setup: Aniline, 2-methylbenzaldehyde, and pyruvic acid are reacted in a suitable solvent, often ethanol. The reaction can be catalyzed by an acid, such as trifluoroacetic acid. <sup>[7]</sup>
- Reaction Conditions: The reaction mixture is typically refluxed for several hours to drive the reaction to completion.
- Work-up and Purification: The reaction mixture is cooled and poured into ice water to precipitate the product. The crude product is collected by filtration. Further purification can be achieved by dissolving the solid in an aqueous basic solution (e.g.,  $K_2CO_3$ ), filtering to remove insoluble impurities, and then re-precipitating the product by acidification.

[Click to download full resolution via product page](#)

Caption: Doebner reaction workflow for the synthesis of the title compound.

## Biological Activity and Potential Applications

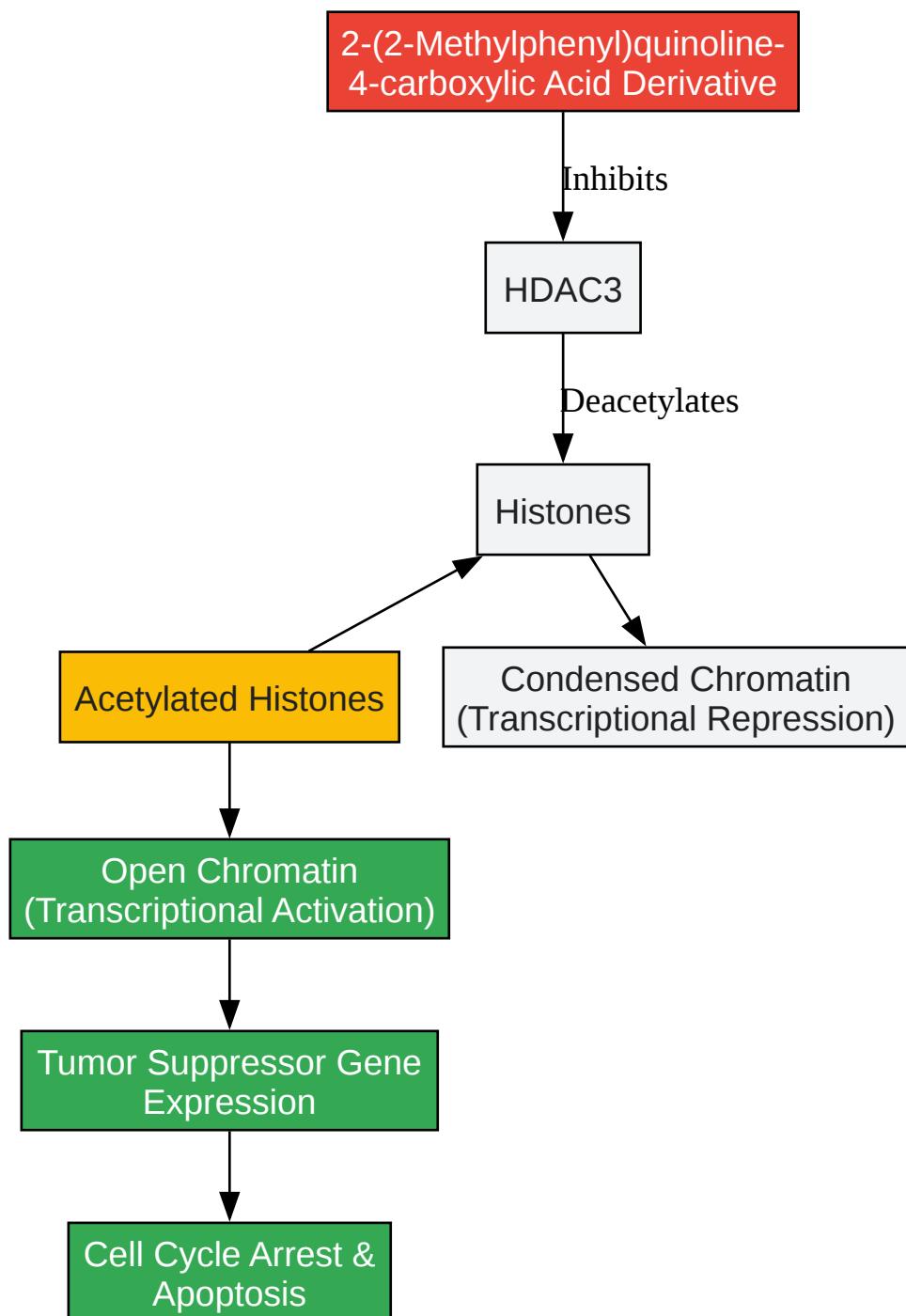
Derivatives of **2-(2-methylphenyl)quinoline-4-carboxylic acid** have shown promise in several therapeutic areas, most notably in cancer and infectious diseases.

## Histone Deacetylase (HDAC) Inhibition

The 2-substituted phenylquinoline-4-carboxylic acid scaffold has been identified as a "cap" group in the design of novel HDAC inhibitors.<sup>[4]</sup> These inhibitors are being explored as potential anti-cancer agents.

- Mechanism of Action: HDACs are enzymes that remove acetyl groups from lysine residues of histones and other proteins, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.<sup>[8]</sup> HDAC inhibitors block this activity, leading to hyperacetylation of histones, reactivation of tumor suppressor gene expression, and ultimately cell cycle arrest and apoptosis in cancer cells.<sup>[9]</sup>

A derivative of 2-(o-tolyl)quinoline-4-carboxylic acid, when incorporated into a more complex molecule with a zinc-binding group, exhibited significant HDAC3 selectivity.<sup>[4]</sup> This selectivity is advantageous as it may reduce off-target effects and toxicity.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of HDAC inhibition.

This protocol is a general guideline for measuring HDAC activity.

- Reagent Preparation: Prepare a reaction buffer, a fluorogenic HDAC substrate, and a developer solution. A known HDAC inhibitor (e.g., Trichostatin A) should be used as a positive control.[1]
- Reaction Setup: In a 96-well plate, add the reaction buffer, the enzyme source (e.g., purified HDAC3 or nuclear extract), and the test compound (**2-(2-methylphenyl)quinoline-4-carboxylic acid** derivative) at various concentrations.[1]
- Initiation and Incubation: Initiate the reaction by adding the HDAC substrate. Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[1]
- Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.[1]
- Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[10]
- Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC<sub>50</sub> value.

## Antibacterial Activity

The quinoline-4-carboxylic acid scaffold is a core component of several antibacterial agents. Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria.[10]

- Quantitative Data: While specific MIC values for **2-(2-methylphenyl)quinoline-4-carboxylic acid** are not readily available, related compounds have shown activity. For instance, certain derivatives displayed MIC values of 64 µg/mL against *Staphylococcus aureus* and 128 µg/mL against *Escherichia coli*.[10]

Bacterial Strain	Compound Class	MIC (µg/mL)	Reference(s)
Staphylococcus aureus	2-Phenyl-quinoline-4-carboxylic acid derivatives	64	<a href="#">[10]</a>
Escherichia coli	2-Phenyl-quinoline-4-carboxylic acid derivatives	128	<a href="#">[10]</a>
MRSA	Benzimidazolium-containing quinoline derivatives	15.62	<a href="#">[3]</a>
MDR E. coli	Benzimidazolium-containing quinoline derivatives	7.81	<a href="#">[3]</a>

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[\[4\]](#)[\[11\]](#)

- Preparation of Antimicrobial Agent: Prepare a stock solution of **2-(2-methylphenyl)quinoline-4-carboxylic acid** in a suitable solvent and then prepare serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.
- Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g.,  $5 \times 10^5$  CFU/mL) from a fresh culture of the test organism.
- Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 16-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

## Conclusion

**2-(2-Methylphenyl)quinoline-4-carboxylic acid** is a valuable scaffold in medicinal chemistry. Its role as a precursor for selective HDAC3 inhibitors highlights its potential in the development of novel anti-cancer therapeutics. Furthermore, the demonstrated antibacterial and antioxidant activities of the broader quinoline-4-carboxylic acid class suggest that this compound and its derivatives warrant further investigation for a range of therapeutic applications. The synthetic routes are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. Future research should focus on obtaining more extensive biological data for the title compound itself and exploring its mechanism of action in greater detail.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cdn.caymancell.com [cdn.caymancell.com]
- 2. Inhibition of Histone Deacetylase 3 (HDAC3) Mediates Ischemic Preconditioning and Protects Cortical Neurons against Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(2-Methylphenyl)quinoline-4-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b064972#what-is-2-2-methylphenyl-quinoline-4-carboxylic-acid>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)